2-ブロモアクリル酸メチル

概要

説明

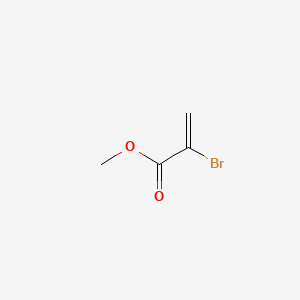

Methyl 2-bromoacrylate is a chemical compound with the molecular formula C4H5BrO2 . It is also known by other names such as 2-Bromoacrylate de méthyle, 2-Propenoic acid, 2-bromo-, methyl ester, and Methyl α-bromoacrylate . It has an average mass of 164.985 Da and a monoisotopic mass of 163.947281 Da .

Synthesis Analysis

Methyl 2-bromoacrylate may be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . More details about its synthesis can be found in the literature .Molecular Structure Analysis

The molecular structure of Methyl 2-bromoacrylate contains a total of 11 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 ester . More details about its structure can be found in the literature .Chemical Reactions Analysis

Methyl 2-bromoacrylate can participate in various chemical reactions. For instance, it can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can also undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .Physical And Chemical Properties Analysis

Methyl 2-bromoacrylate has a density of 1.6±0.1 g/cm3, a boiling point of 139.7±13.0 °C at 760 mmHg, and a vapour pressure of 6.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.7±3.0 kJ/mol and a flash point of 38.3±19.8 °C . Its index of refraction is 1.471 .科学的研究の応用

ポリマー合成と改質

MBAはポリマー合成で広く使用されています。 これは、メタクリル酸メチル(MMA)とスチレンのエマルジョン重合における連鎖移動剤として機能します 。このプロセスは、生成されるポリマーの分子量と特性を制御するために不可欠です。 さらに、MBAはカルボン酸と求核置換反応を起こし、2-(アシルオキシメチル)アクリル酸メチルを生成します。これは、ポリマー化学における貴重な中間体です .

親水性ポリマーの生成

研究者は、MBAを制御されたラジカル分岐重合に使用して、親水性ポリ(メタ)アクリレートを生成しました 。これらの材料は、水溶性と生体適合性のために、薬物送達システムなどの生物医学的用途において大きな可能性を秘めています。

高度な材料設計

MBAは、精密な構造を持つ高度な材料を設計するためのビルディングブロックとして機能します。 ポリマーへの組み込みにより、ナノコンポジットや組織工学のための足場の用途に不可欠な、溶解性、粘度、ガラス転移温度などの特性に影響を与えることができます .

超分岐ポリマー

この化合物は、均一な分岐を持つ超分岐ポリマー(HBP)を合成する際に不可欠です。これは、ビニルモノマーとの共重合によって達成され、分子量が異なり、分岐の程度が異なるポリマーが生成されます。 このようなHBPは、環境に優しい条件下で複雑な高分子構造を作成するために役立ちます .

制御されたラジカル重合

MBAは、可視光誘起制御されたラジカル重合に使用され、これは所定の分子量と狭い分子量分布を持つポリマーを生成する方法です。 この技術は、明確な構造を持つ機能性材料を開発するために不可欠です .

ポリマー・タンパク質ハイブリッドの合成

この化合物は、線形超分岐ブロック共重合体と超分岐ポリマー・タンパク質ハイブリッド(HB-PPH)を合成するために使用されてきました。 これらのハイブリッドは、ポリマーとタンパク質の特性を組み合わせ、バイオテクノロジーと医学の分野に新たな可能性を開きます .

断片化と連鎖成長の研究

MBAは、インイブラマーとコモノマーの構造に応じて、ポリマーの断片化を調査する計算研究にも使用されます。 この研究は、断片からのポリマー鎖の成長を理解し、制御するために不可欠であり、特定の特性を持つポリマーの合成に影響を与えます .

Safety and Hazards

作用機序

Target of Action

Methyl 2-bromoacrylate is a chemical compound that primarily targets the process of polymerization . It acts as a chain transfer agent in the emulsion polymerization of methyl methacrylate (MMA) and styrene .

Mode of Action

The mode of action of Methyl 2-bromoacrylate involves its interaction with its targets, leading to changes in the polymerization process. Methyl 2-bromoacrylate can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .

Biochemical Pathways

Methyl 2-bromoacrylate affects the biochemical pathways involved in the polymerization of MMA and styrene . The downstream effects of this interaction include the formation of polymers with various molecular weights and degrees of branching .

Pharmacokinetics

Its impact on bioavailability is likely significant given its role in polymerization processes .

Result of Action

The molecular and cellular effects of Methyl 2-bromoacrylate’s action include changes in the structure and properties of polymers. By acting as a chain transfer agent, Methyl 2-bromoacrylate can influence the molecular weight and degree of branching in polymers .

Action Environment

The action, efficacy, and stability of Methyl 2-bromoacrylate can be influenced by environmental factors such as temperature and pH. For instance, the storage temperature for Methyl 2-bromoacrylate is typically around -20°C

特性

IUPAC Name |

methyl 2-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-3(5)4(6)7-2/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJXPDPGPORYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282086 | |

| Record name | Methyl 2-bromoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4519-46-4 | |

| Record name | 4519-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-bromoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

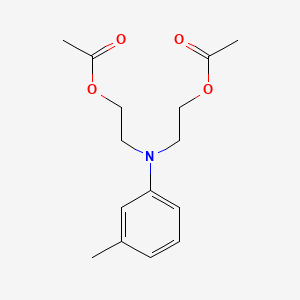

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

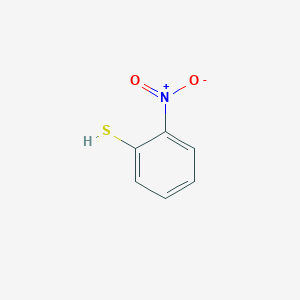

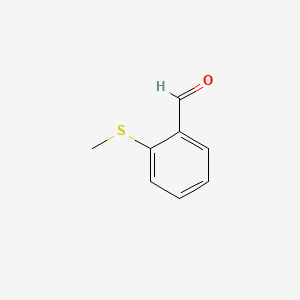

Q1: What is the reactivity of methyl 2-bromoacrylate with thioketones?

A1: Methyl 2-bromoacrylate exhibits interesting reactivity with thioketones like 2-[(phenylthio)methylene]tetralin-1-thione. Instead of a typical Diels-Alder cycloaddition, the reaction proceeds with the elimination of sulfenyl bromide (PhSBr). This unusual reactivity affords the direct formation of 2H-thiopyran derivatives, bypassing the need for separate elimination steps. []

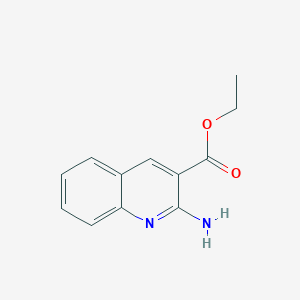

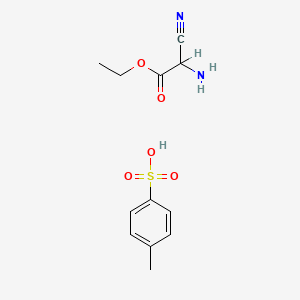

Q2: Can methyl 2-bromoacrylate be used in Michael additions?

A2: Yes, methyl 2-bromoacrylate can act as a Michael acceptor. For example, it reacts with the nucleophilic carbon of 5-nitro-2,2-pentamethylene-1,3-dioxane in a Michael addition. This reaction is a key step in the synthesis of (±)-branched-chain azaisonucleosides. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。